2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
2-(4-(Isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a phenyl ring substituted with an isopropylthio group, a pyrazole-pyridine moiety, and an acetamide group. This intricate structure allows it to interact with various biological and chemical systems, making it a subject of significant scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide, a series of organic reactions are employed:
Formation of the pyrazole-pyridine moiety: : Typically, this involves cyclization reactions where starting materials are subjected to a series of condensation and cyclization steps under controlled conditions.
Attachment of the isopropylthio group: : This is usually achieved through nucleophilic substitution reactions, where an isopropylthiol reagent is introduced.
Formation of the acetamide bond:
Industrial Production Methods
In industrial settings, these reactions are scaled up with modifications for efficiency and safety. Catalysts and optimized reaction conditions are used to maximize yield and minimize by-products. Often, flow chemistry techniques are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions typically target the nitro groups or double bonds, if present, converting them to amines or alkanes.
Substitution: : The isopropylthio group can be replaced with other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or palladium on carbon.
Substitution: : Utilizing nucleophiles like alkoxides or thiolates under basic conditions.
Major Products Formed from These Reactions
The main products depend on the reaction type For example, oxidation might produce sulfoxides, while reduction could yield amines
Scientific Research Applications
Chemistry
2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is often studied for its reactivity and as a building block in complex organic syntheses.
Biology
In biological research, this compound's interactions with various enzymes and proteins are explored. Its ability to inhibit certain biological pathways makes it a potential candidate for drug development.
Medicine
Pharmacologically, this compound may serve as a lead compound for developing new therapeutic agents due to its unique structural features.
Industry
In industry, it is used in the synthesis of other complex organic compounds and materials, serving as an intermediate in various chemical production processes.
Mechanism of Action
Molecular Targets and Pathways Involved
This compound interacts with specific enzymes or proteins, inhibiting or modifying their activity. The exact pathways depend on the biological context but generally involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is unique due to its combined structural features. Similar compounds might include those with pyrazole-pyridine backbones but lack the isopropylthio group or possess different substituents on the phenyl ring.
List of Similar Compounds
2-(4-(methylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
2-(4-(ethylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
2-(4-(isopropylthio)phenyl)-N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
There you have it! This should give you a comprehensive overview of the compound and its various aspects. What do you think?
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-15(2)27-19-6-4-16(5-7-19)11-21(26)23-12-17-8-9-22-20(10-17)18-13-24-25(3)14-18/h4-10,13-15H,11-12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMJIHJYJAKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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